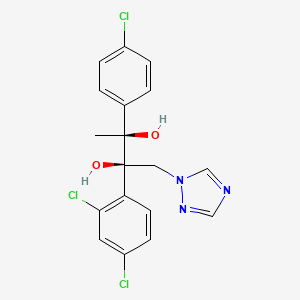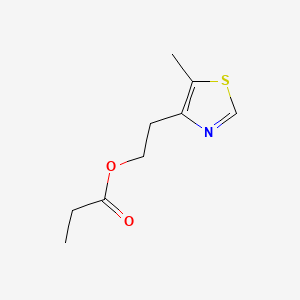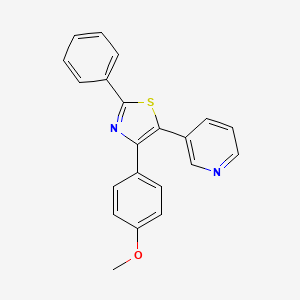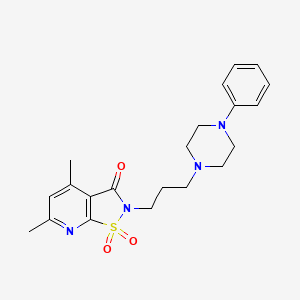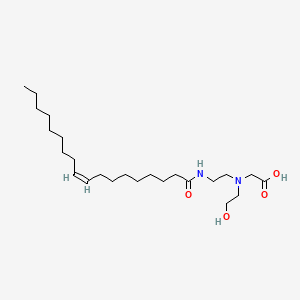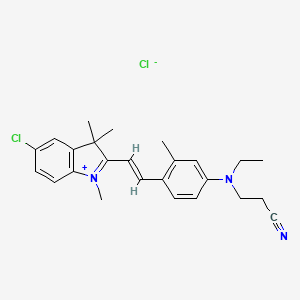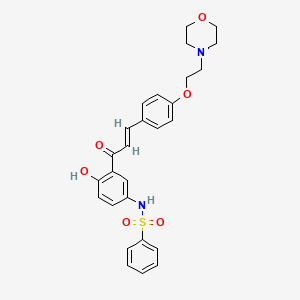
N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxy, morpholinoethoxy, and benzenesulphonamide groups, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acryloyl Intermediate: The reaction begins with the preparation of the acryloyl intermediate by reacting 4-(2-morpholinoethoxy)benzaldehyde with an appropriate acryloyl chloride under basic conditions.
Coupling Reaction: The acryloyl intermediate is then coupled with 4-hydroxy-3-nitrobenzenesulphonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Reduction: The nitro group in the coupled product is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.
Final Coupling: The amino group is then coupled with another acryloyl intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulphonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted sulphonamide derivatives
Aplicaciones Científicas De Investigación
N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Hydroxy-3-(3-(4-(2-morpholinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide
- N-(4-Hydroxy-3-(3-(4-(2-piperidinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide
- N-(4-Hydroxy-3-(3-(4-(2-pyrrolidinoethoxy)phenyl)acryloyl)phenyl)benzenesulphonamide
Uniqueness
This compound is unique due to the presence of the morpholinoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
94094-51-6 |
|---|---|
Fórmula molecular |
C27H28N2O6S |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C27H28N2O6S/c30-26(12-8-21-6-10-23(11-7-21)35-19-16-29-14-17-34-18-15-29)25-20-22(9-13-27(25)31)28-36(32,33)24-4-2-1-3-5-24/h1-13,20,28,31H,14-19H2/b12-8+ |
Clave InChI |
FXJJUOITYWTIIW-XYOKQWHBSA-N |
SMILES isomérico |
C1COCCN1CCOC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)O |
SMILES canónico |
C1COCCN1CCOC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


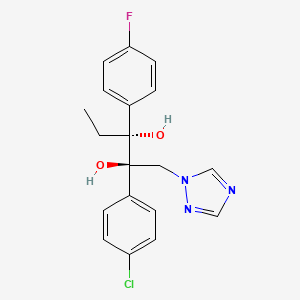
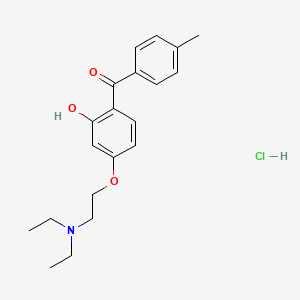


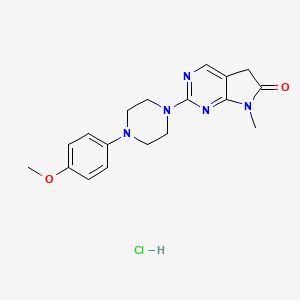
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
![1-(Cyanomethyl)-2-[[4-(dibutylamino)-2-methylphenyl]azo]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12696838.png)
